Ethyl 3-benzoyl-3-bromopropionate

Description

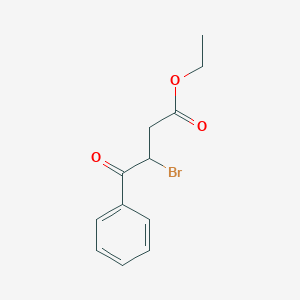

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-11(14)8-10(13)12(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPDSNALKLMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-benzoyl-3-bromopropionate physical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-benzoyl-3-bromopropionate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-benzoyl-3-bromopropionate (CAS No. 39225-30-4) is an α-halo-β-ketoester of significant interest in synthetic organic chemistry. Its trifunctional nature, comprising a ketone, an ester, and a reactive bromine atom, positions it as a versatile building block for the synthesis of a wide array of complex organic molecules and heterocyclic systems. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed examination of its probable synthetic pathway, and an expert analysis of its predicted spectroscopic characteristics. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their work, emphasizing the causal relationships between its structure and its chemical behavior.

Introduction and Structural Elucidation

Ethyl 3-benzoyl-3-bromopropionate is structurally derived from ethyl benzoylacetate, a common β-ketoester. The introduction of a bromine atom at the α-position (C3) significantly modulates the compound's reactivity, creating a highly electrophilic center susceptible to nucleophilic attack. This structural feature is the cornerstone of its synthetic utility.

Molecular Structure:

Caption: Chemical structure of Ethyl 3-benzoyl-3-bromopropionate.

Physicochemical Properties

While extensive experimental data for Ethyl 3-benzoyl-3-bromopropionate is not widely published, its fundamental properties can be reliably calculated or inferred from its structure and comparison to its precursor, ethyl benzoylacetate.

| Property | Predicted/Calculated Value | Justification |

| CAS Number | 39225-30-4 | Assigned registry number for this specific chemical entity.[1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | Derived from the chemical structure. |

| Molecular Weight | 271.11 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar α-haloketones and the parent compound, ethyl benzoylacetate. Color may develop upon storage due to decomposition. |

| Boiling Point | Not experimentally determined. Estimated to be >250 °C (decomposes). | The boiling point of the precursor, ethyl benzoylacetate, is ~269 °C. The addition of a heavy bromine atom will increase intermolecular forces, raising the boiling point. |

| Density | Not experimentally determined. Estimated to be >1.3 g/mL. | The density of ethyl benzoylacetate is ~1.1 g/mL. The incorporation of a dense bromine atom will significantly increase the overall density of the molecule. |

| Solubility | Insoluble in water. Soluble in common organic solvents. | The molecule is largely nonpolar, making it miscible with solvents like diethyl ether, dichloromethane, ethyl acetate, and acetone. It is expected to be insoluble in water. |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of Ethyl 3-benzoyl-3-bromopropionate is the α-bromination of ethyl benzoylacetate. This reaction proceeds via an acid- or base-catalyzed enolization, followed by electrophilic attack by a bromine source.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of Ethyl 3-benzoyl-3-bromopropionate.

Experimental Protocol (Illustrative):

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add ethyl benzoylacetate (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) to the flask. For radical-initiated bromination, a catalytic amount of a radical initiator like AIBN can be added, and the mixture is heated to reflux. Alternatively, for acid-catalyzed bromination, a solution of bromine (Br₂) in the same solvent can be added dropwise.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If Br₂ was used, the excess can be quenched by washing with a saturated solution of sodium thiosulfate. The mixture is then washed with water and brine.

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure Ethyl 3-benzoyl-3-bromopropionate.

Causality in Synthesis: The methylene protons at the α-position of ethyl benzoylacetate are acidic due to the electron-withdrawing effects of the adjacent benzoyl and ester carbonyl groups. This allows for the formation of a stable enolate intermediate, which readily attacks electrophilic bromine, leading to selective monobromination at the α-carbon.

Spectroscopic Data (Predicted)

The following spectroscopic characteristics are predicted based on the known effects of the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.2-1.4 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split by the adjacent methylene protons.

-

~4.2-4.4 ppm (quartet, 2H): The methylene protons (-OCH₂-) of the ethyl ester group, split by the adjacent methyl protons.

-

~5.5-5.8 ppm (singlet, 1H): The methine proton (-CHBr-) at the α-position. This proton is significantly deshielded by the adjacent bromine atom and two carbonyl groups.

-

~7.4-8.1 ppm (multiplet, 5H): The aromatic protons of the benzoyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~14 ppm: The methyl carbon (-CH₃) of the ethyl ester.

-

~62 ppm: The methylene carbon (-OCH₂-) of the ethyl ester.

-

~50-55 ppm: The methine carbon (-CHBr-) at the α-position, shifted downfield by the attached bromine.

-

~128-135 ppm: Aromatic carbons of the benzoyl group.

-

~165-170 ppm: The ester carbonyl carbon (-COO-).

-

~190-195 ppm: The ketone carbonyl carbon (-CO-).

IR (Infrared) Spectroscopy:

-

~1735-1750 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

-

~1680-1700 cm⁻¹ (strong): C=O stretch of the ketone carbonyl group.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretches.

-

~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretches.

-

~1100-1300 cm⁻¹ (strong): C-O stretch of the ester.

-

~550-650 cm⁻¹ (medium): C-Br stretch.

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at M+ and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected molecular ion peaks at m/z = 270 and 272.

-

Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl group (-C₂H₅, m/z 29), and the benzoyl group (-COC₆H₅, m/z 105).

Reactivity and Applications

Ethyl 3-benzoyl-3-bromopropionate is a potent electrophile and alkylating agent. Its primary utility lies in its ability to react with a wide range of nucleophiles at the bromine-bearing carbon.

Key Reactions:

-

Nucleophilic Substitution: Reacts with amines, thiols, azides, and carbanions to introduce the benzoyl-ethoxycarbonyl-ethyl moiety.

-

Heterocycle Synthesis: It is an ideal precursor for the synthesis of various five- and six-membered heterocycles. For example, reaction with hydrazine derivatives can yield pyrazoles, while reaction with thiourea can produce thiazoles.

-

Favorskii Rearrangement: Under basic conditions, it may undergo a Favorskii rearrangement to form cyclopropanecarboxylic acid derivatives.

Applications in Drug Development:

The structural motif accessible from this compound is prevalent in many biologically active molecules. Its ability to serve as a starting point for the synthesis of substituted pyrazoles, thiazoles, and other heterocyclic systems makes it a valuable intermediate for generating compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Profile:

As an α-haloketone and an alkylating agent, Ethyl 3-benzoyl-3-bromopropionate should be handled with caution. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Alkylating agents are often toxic and may have mutagenic properties.

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

Conclusion

Ethyl 3-benzoyl-3-bromopropionate, while not extensively documented in the public literature, represents a powerful synthetic intermediate. By understanding its logical synthesis from ethyl benzoylacetate and predicting its physical and spectroscopic properties based on established chemical principles, researchers can effectively design experiments and synthetic routes that leverage its unique reactivity. Its potential as a building block for complex molecular architectures, particularly in the pharmaceutical industry, underscores the importance of this versatile reagent.

References

- Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 18, p.36 (1938). Synthesis of Ethyl Benzoylacetate. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0272]

- Chemsrc. ethyl 3-benzoyl-3-bromopropionate. [URL: https://www.chemsrc.com/en/cas/39225-30-4_1035794.html]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. General principles of NMR, IR, and Mass Spectrometry.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Comprehensive Spectroscopic Characterization and Synthetic Methodology of Ethyl 3-Benzoyl-3-Bromopropionate

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

Ethyl 3-benzoyl-3-bromopropionate, systematically known as ethyl 3-bromo-4-oxo-4-phenylbutanoate (CAS: 39225-30-4), is a highly versatile bifunctional building block. Featuring both an alpha-bromo ketone moiety and an aliphatic ester, it serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, including pyrrolopyridazine derivatives[1] and functionalized lactones[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper elucidates the causality behind the synthetic regioselectivity, provides a self-validating experimental protocol, and deconstructs the spectroscopic data (NMR, IR, MS)[3] to empower researchers with robust structural verification tools.

Chemical Identity & Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Ethyl 3-bromo-4-oxo-4-phenylbutanoate |

| Common Name | Ethyl 3-benzoyl-3-bromopropionate |

| CAS Registry Number | 39225-30-4 |

| Molecular Formula | C₁₂H₁₃BrO₃ |

| Molecular Weight | 285.13 g/mol |

| Structural Features | Chiral center at C3; Conjugated aryl ketone; Ethyl ester |

Synthetic Methodology & Mechanistic Insights

Mechanistic Rationale

The synthesis of ethyl 3-bromo-4-oxo-4-phenylbutanoate is typically achieved via the direct electrophilic

Causality of Regioselectivity: Why does bromination occur exclusively at the C3 position (alpha to the ketone) rather than C2 (alpha to the ester)? Under acid-catalyzed conditions, the ketone carbonyl undergoes protonation, facilitating the formation of a highly nucleophilic enol intermediate. The ester carbonyl is significantly less basic and its corresponding enol is thermodynamically less stable. Consequently, the electrophilic attack by molecular bromine (

Acid-catalyzed alpha-bromination pathway of ethyl 4-oxo-4-phenylbutanoate.

Self-Validating Experimental Protocol

To ensure high yield and prevent over-bromination (di-bromination), the reaction temperature and stoichiometry must be strictly controlled.

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of ethyl 4-oxo-4-phenylbutanoate in 20 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a drying tube.

-

Initiation: Add 1-2 drops of 48% hydrobromic acid (HBr) to catalyze the initial enolization.

-

Bromine Addition: Dissolve 10.5 mmol (1.05 eq) of elemental bromine (

) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes while maintaining the reaction temperature strictly between 15°C and 20°C using a water bath.-

Expert Insight: Maintaining <20°C suppresses the formation of the

-dibromo byproduct.

-

-

In-Process Control (IPC): The protocol is self-validating. The reaction is deemed complete when the distinct red-brown color of

rapidly dissipates upon addition, leaving a pale yellow solution. Confirm completion via TLC (Hexane:EtOAc 8:2); the starting material spot should be entirely consumed. -

Workup: Pour the mixture into 100 mL of ice water. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated aqueous

until the pH is neutral, followed by brine. -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if analytical-grade purity (>98%) is required.

Spectroscopic Data & Structural Elucidation

The structural verification of ethyl 3-bromo-4-oxo-4-phenylbutanoate relies heavily on identifying the anisotropic effects and spin-spin coupling systems induced by the newly introduced chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the bromine atom at C3 creates a stereocenter. Crucial Causality: This chirality renders the adjacent C2 methylene protons (

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |

|---|

| 1.25 | Triplet (t) | 7.1 | 3H | Ester -

Note: The highly deshielded nature of the C3 proton (δ 5.45) is caused by the combined electron-withdrawing inductive effect of the bromine atom and the anisotropic deshielding cone of the adjacent ketone carbonyl.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|

| 14.1 | Ester -

Infrared (IR) & Mass Spectrometry (MS)

Table 3: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode |

|---|---|

| 2980, 2935 | C-H stretching (Aliphatic) |

| 1735 | C=O stretching (Aliphatic Ester) |

| 1685 | C=O stretching (Aryl Ketone, lowered due to conjugation) |

| 1200 | C-O stretching (Ester) |

| 690 | C-Br stretching |

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

| m/z | Relative Abundance | Fragment Identity |

|---|

| 284 / 286 | ~10% (1:1 ratio) | Molecular Ion

Analytical Workflows & Quality Control

To ensure batch-to-batch reproducibility, a standardized Quality Control (QC) pipeline must be implemented. The following workflow guarantees that the spectroscopic data generated is reliable and free from artifactual misinterpretation.

Standardized quality control and structural verification workflow for synthesized batches.

Step-by-Step NMR QC Protocol:

-

Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-

Causality:

is chosen because the compound lacks exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent, and

-

-

Acquisition: Run a standard 1D ¹H experiment (16 scans, relaxation delay 1.0s) and a 1D ¹³C experiment (1024 scans, relaxation delay 2.0s).

-

Processing: Apply a 0.3 Hz exponential line broadening function to the ¹H FID prior to Fourier Transformation to optimize the signal-to-noise ratio without obscuring the critical dd coupling constants of the ABX system. Phase and baseline correct manually.

-

Verification: Validate the integration of the aromatic region (5H) against the ethyl ester

triplet (3H) to confirm the structural skeleton is intact.

References

- BLD Pharm. "Ethyl 3-bromo-4-oxo-4-phenylbutanoate (CAS 39225-30-4).

- Ambeed.

- ResearchGate.

- European Patent Office.

Sources

13C NMR of ethyl 3-benzoyl-3-bromopropionate

In-Depth Technical Guide: C NMR Analysis of Ethyl 3-benzoyl-3-bromopropionate

Executive Summary

As a Senior Application Scientist, I frequently encounter complex polyfunctional molecules that require rigorous structural validation before they can be utilized in downstream drug development or heterocyclic synthesis. Ethyl 3-benzoyl-3-bromopropionate (IUPAC: Ethyl 3-bromo-4-oxo-4-phenylbutanoate; CAS: 39225-30-4) is a prime example of such a compound[1].

Featuring an ester, a ketone, an alkyl halide, and an aromatic ring within a compact framework, this molecule serves as an exceptional model for understanding the nuances of

Molecular Architecture & Electronic Causality

To accurately predict and assign

For ethyl 3-benzoyl-3-bromopropionate, the architecture is divided into three interacting domains:

-

The Ethyl Ester Terminus : Exerts a strong

effect on the adjacent methylene, while the alkoxy oxygen provides -

The Propionate Core (C2-C3) : The aliphatic backbone where the most complex inductive interplay occurs, heavily deshielded by the adjacent bromine and carbonyls.

-

The Benzoyl Group : A conjugated

-system that introduces significant magnetic anisotropy, heavily deshielding the ketone carbonyl and the

Fig 1: Electronic domains of ethyl 3-benzoyl-3-bromopropionate.

C NMR Spectral Data & Rationalization

The following table synthesizes the quantitative chemical shift data, cross-referenced with DEPT-135 (Distortionless Enhancement by Polarization Transfer) multiplicity, which is a critical orthogonal technique used to distinguish carbon types (

| Carbon Position | Assignment | Predicted Shift ( | DEPT-135 Signal | Causality & Rationalization |

| C1 | Ester | ~170.5 | Quaternary (Null) | Shielded relative to the ketone due to resonance donation ( |

| C2 | Methylene ( | ~39.5 | Negative (Down) | Deshielded by the |

| C3 | Methine ( | ~43.8 | Positive (Up) | Strongly deshielded by the direct attachment of the highly electronegative bromine atom ( |

| C4 | Ketone | ~191.5 | Quaternary (Null) | Highly deshielded; conjugated with the phenyl ring but lacks the |

| C1' | Phenyl Ipso | ~134.2 | Quaternary (Null) | Deshielded by the attached electron-withdrawing ketone carbonyl group. |

| C2', C6' | Phenyl Ortho | ~128.8 | Positive (Up) | Standard aromatic resonance; slightly affected by carbonyl anisotropy. |

| C3', C5' | Phenyl Meta | ~128.9 | Positive (Up) | Standard aromatic resonance; experiences minimal mesomeric effect from the carbonyl. |

| C4' | Phenyl Para | ~133.8 | Positive (Up) | Deshielded by the |

| C11 | Ethyl | ~61.2 | Negative (Down) | Strongly deshielded by direct attachment to the highly electronegative ester oxygen. |

| C12 | Ethyl | ~14.1 | Positive (Up) | Terminal methyl group; standard aliphatic shielding environment. |

Note: Shift values are empirically predicted based on established additivity rules for organic functional groups[3].

Standardized Experimental Protocol

To ensure the trustworthiness of the data, the acquisition protocol must be treated as a self-validating system. Poor experimental setup will result in the loss of critical quaternary carbon signals (C1, C4, C1') due to their long spin-lattice relaxation times (

Step-by-Step Methodology

-

Sample Preparation : Dissolve 30–50 mg of high-purity ethyl 3-benzoyl-3-bromopropionate in 0.6 mL of deuterated chloroform (

). -

Instrument Calibration : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding a 100 MHz or 125 MHz

C frequency). Lock onto the deuterium signal and perform rigorous automated or manual shimming (Z1-Z5 gradients) to ensure magnetic field homogeneity. -

Pulse Sequence Selection : Utilize a standard 1D

C pulse sequence with composite pulse proton decoupling (e.g., zgpg30 utilizing WALTZ-16 decoupling). This collapses complex -

Parameter Optimization (Critical Step) : Set the relaxation delay (

) to a minimum of 2.0 to 3.0 seconds . Quaternary carbons lack attached protons, meaning they cannot efficiently relax via dipole-dipole mechanisms. A short -

Processing : Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation (FT). This suppresses high-frequency noise without unacceptably degrading peak resolution.

Fig 2: Standardized 13C NMR acquisition workflow.

Advanced Verification: 2D NMR Workflows

A hallmark of rigorous scientific inquiry is orthogonal validation. Relying solely on 1D

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps

H signals to their directly attached -

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects long-range couplings (

and-

The C2 protons will show a strong

correlation to the ketone -

The C3 proton will show the inverse: a

correlation to the ketone

-

This interconnected web of correlations creates a closed, self-validating logic loop that leaves zero ambiguity in the structural assignment.

References

-

Chemsrc. (2025). ethyl 3-benzoyl-3-bromopropionate | CAS#:39225-30-4. Retrieved from[1]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, Third Edition. Elsevier. Retrieved from[2]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education - ACS Publications. Retrieved from[3]

Mass spectrometry of ethyl 3-benzoyl-3-bromopropionate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-Benzoyl-3-Bromopropionate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of ethyl 3-benzoyl-3-bromopropionate, a compound of interest in synthetic chemistry and drug development. As a molecule incorporating multiple functional groups—an aromatic ketone, an ethyl ester, and an α-haloketone moiety—its fragmentation pattern under electron ionization (EI) is complex and informative. This document outlines the theoretical underpinnings of its mass spectral analysis, a detailed experimental protocol for acquiring reproducible data, and a mechanistic interpretation of its principal fragmentation pathways. The guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction

Ethyl 3-benzoyl-3-bromopropionate (C₁₂H₁₃BrO₃) is a halogenated organic compound whose structure presents a unique analytical challenge. The presence of a bromine atom, a benzoyl group, and an ethyl ester function dictates a rich and predictable fragmentation pattern in mass spectrometry. Mass spectrometry (MS) is a powerful analytical technique that provides critical information about a molecule's mass and structure by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments.[1] For novel or complex molecules like ethyl 3-benzoyl-3-bromopropionate, understanding the fragmentation mechanisms is essential for unambiguous identification, purity assessment, and metabolic profiling. This guide serves as a senior-level resource, bridging fundamental principles with practical application to predict and interpret the mass spectrum of this specific analyte.

Chemical Properties and Isotopic Considerations

-

Molecular Formula: C₁₂H₁₃BrO₃

-

Molecular Weight (Average): 285.13 g/mol

-

Exact Mass (Monoisotopic): 284.0048 Da (using ⁷⁹Br), 286.0028 Da (using ⁸¹Br)

A critical feature in the mass spectrometry of brominated compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.69% and 49.31%, respectively).[2] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of almost equal intensity, separated by two m/z units. This "M" and "M+2" pattern is a definitive signature for the presence of bromine and is invaluable for identifying bromine-containing fragments.[1][2]

Recommended Experimental Protocol: GC-EI-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended methodology for analyzing ethyl 3-benzoyl-3-bromopropionate, assuming sufficient volatility and thermal stability. EI is a hard ionization technique that imparts significant energy (~70 eV) to the analyte, inducing extensive and reproducible fragmentation that serves as a molecular "fingerprint" for structural elucidation.[1]

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of ethyl 3-benzoyl-3-bromopropionate at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a working concentration of 1-10 µg/mL. High concentrations can lead to detector saturation and spectral distortion.

-

Prepare a solvent blank (the pure solvent used for dilution) to be run prior to the sample to identify any background contaminants or column bleed.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable for this type of analyte.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes to ensure elution of all components.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

-

Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer, which could damage the filament.

-

Experimental Workflow Diagram

Caption: GC-MS experimental workflow for the analysis of ethyl 3-benzoyl-3-bromopropionate.

Predicted Fragmentation Pathways and Mechanistic Insights

The fragmentation of ethyl 3-benzoyl-3-bromopropionate is governed by the relative stability of the resulting radical and cationic species. The primary sites of ionization are the lone pair electrons on the oxygen atoms and the bromine atom.[3]

Molecular Ion (M•⁺)

The molecular ion is expected at m/z 284/286 . Its presence confirms the molecular weight of the compound. Due to the α-bromo ketone structure, the molecular ion peak may be of low abundance as it is prone to rapid fragmentation.

Key Fragmentation Pathways

-

α-Cleavage at the Ketone: This is one of the most dominant fragmentation pathways for ketones.[4][5] Cleavage of the bond between the carbonyl carbon and the benzoyl group is highly favored due to the formation of the very stable, resonance-stabilized benzoyl cation.

-

[C₆H₅CO]⁺: This cleavage results in the benzoyl cation at m/z 105 . This is expected to be the base peak or one of the most abundant ions in the spectrum.

-

The corresponding radical fragment [CH(Br)CH₂COOC₂H₅]• is neutral and not detected.

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a characteristic fragmentation for halogenated compounds.[1] This pathway is driven by the elimination of the relatively stable bromine radical.

-

[M - Br]⁺: This results in a cation at m/z 205 . The stability of this ion is enhanced by the adjacent carbonyl group.

-

-

Fragmentation of the Ester Group: Esters undergo several characteristic fragmentations.[6][7]

-

Loss of Ethoxy Radical (•OC₂H₅): α-cleavage at the ester carbonyl can lead to the loss of the ethoxy radical.

-

[M - OC₂H₅]⁺: This produces a prominent ion at m/z 239/241 .

-

-

Loss of Ethanol (C₂H₅OH): Rearrangement and elimination of a neutral ethanol molecule can occur.

-

[M - C₂H₅OH]•⁺: This would result in a radical cation at m/z 238/240 .

-

-

-

Secondary and Minor Fragmentations:

-

[C₆H₅]⁺: The benzoyl cation (m/z 105) can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 .

-

[M - •COOC₂H₅]⁺: Loss of the entire ethyl carboxylate radical group can lead to an ion at m/z 211/213 .

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for ethyl 3-benzoyl-3-bromopropionate under EI.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of ethyl 3-benzoyl-3-bromopropionate.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Neutral Loss | Comments |

| 284 / 286 | [C₁₂H₁₃BrO₃]•⁺ | - | Molecular Ion (M•⁺). Shows characteristic 1:1 bromine isotope pattern. |

| 239 / 241 | [C₁₀H₈BrO₂]⁺ | •OC₂H₅ (Ethoxy radical) | Result of ester α-cleavage. |

| 211 / 213 | [C₉H₈BrO]⁺ | •COOC₂H₅ (Carboethoxy radical) | Loss of the entire ester group. |

| 205 | [C₁₂H₁₃O₃]⁺ | •Br (Bromine radical) | Common fragmentation for bromoalkanes. |

| 105 | [C₇H₅O]⁺ | •C₅H₈BrO₂ | Benzoyl cation. Highly stable, likely the base peak. |

| 77 | [C₆H₅]⁺ | CO (from m/z 105) | Phenyl cation, a common fragment from aromatic compounds. |

Conclusion

The mass spectrometric analysis of ethyl 3-benzoyl-3-bromopropionate under electron ionization is predicted to yield a rich and interpretable fragmentation pattern. The presence of the bromine atom provides a clear isotopic signature, aiding in the identification of bromine-containing fragments. The dominant fragmentation pathways are driven by the stable functional groups within the molecule, primarily the α-cleavage of the ketone to form the highly stable benzoyl cation (m/z 105) and the characteristic loss of the bromine radical to yield an ion at m/z 205. By understanding these fundamental fragmentation mechanisms, researchers can confidently use mass spectrometry to identify and characterize this compound and related structures in complex matrices.

References

- BenchChem. (2025).

- Naman, C. B., et al. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed.

- Wong, M., & Beck, J. (2001). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). RSC Publishing.

- University of Colorado Boulder. (n.d.). Fragmentation Mechanisms.

- Naman, C. B., et al. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.

- Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2023).

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- OpenStax. (2022). 19.14 Spectroscopy of Aldehydes and Ketones.

- ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profiling and Vibrational Analysis of Ethyl 3-Benzoyl-3-Bromopropionate

A Technical Guide to FT-IR Interpretation and Mechanistic Synthesis

Executive Summary

In my tenure as a Senior Application Scientist, I have observed that misinterpreting the carbonyl region of polyfunctional molecules is a frequent point of failure in structural validation. Ethyl 3-benzoyl-3-bromopropionate (CAS: 39225-30-4) is a highly versatile electrophilic intermediate used extensively in the synthesis of complex heterocycles, such as thiazoles and pyrazoles, for drug development[1].

This whitepaper deconstructs the Fourier-Transform Infrared (FT-IR) spectrum of this compound. By applying first-principles vibrational spectroscopy, we will explore the causality behind its unique spectral signature—specifically the diagnostic

Molecular Architecture & Spectroscopic Causality

To accurately interpret the IR spectrum of ethyl 3-benzoyl-3-bromopropionate, one must first analyze its dual-carbonyl architecture:

-

An aliphatic ethyl ester at the C1 position.

-

An aryl-conjugated ketone at the C3 position, which is directly bonded to an electronegative bromine atom.

The

According to Hooke's Law for vibrational spectroscopy, this repulsion increases the force constant (

Conversely, the ester carbonyl is insulated from this inductive (-I) field effect by the C2 methylene (

Theoretical & Empirical FT-IR Band Assignments

The following table summarizes the quantitative spectral data, mapping each absorption band to its structural causality.

| Functional Group | Wavenumber ( | Intensity | Vibrational Mode & Causality |

| Aliphatic Ester | ~1735 - 1745 | Strong | |

| ~1700 - 1710 | Strong | ||

| Aromatic Ring | ~1595, 1580 | Medium | |

| Ester (C-O-C) | ~1150 - 1250 | Strong | |

| Carbon-Bromine | ~600 - 650 | Med-Strong | |

| Monosubstituted Benzene | ~690, 750 | Strong |

Mechanistic Workflow

The following diagram illustrates the logical progression from the unhalogenated precursor through regioselective synthesis, purification, and final spectroscopic validation.

Fig 1: Regioselective synthesis and FT-IR validation workflow for the target α-bromo ketone.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to guarantee high-purity yields and artifact-free spectra.

1. Regioselective Synthesis via Bromination

The synthesis relies on the fact that ketones enolize significantly faster than esters. The benzoyl group stabilizes the adjacent enol intermediate through conjugation, directing the bromination exclusively to the C3 position[3].

Step-by-Step Methodology:

-

Preparation: Dissolve

of ethyl 3-benzoylpropionate[4] in glacial acetic acid within a round-bottom flask equipped with a dropping funnel and an acid scrubber. -

Enolization Initiation: Add a catalytic amount of 33%

in acetic acid. Causality: The acid protonates the ketone carbonyl, drastically lowering the activation energy for enol formation at C3[3]. -

Halogenation: Add

of elemental bromine ( -

Validation (In-Process): Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The

-bromo product will elute slightly faster than the precursor due to decreased polarity. -

Quenching: Once complete, pour the mixture into ice water. Add saturated aqueous sodium thiosulfate (

). Causality: Thiosulfate reduces any unreacted, highly reactive -

Isolation: Extract with dichloromethane (DCM). Wash the organic layer with saturated

to neutralize the acetic acid, dry over anhydrous -

Purification: Recrystallize the crude residue from cold ethanol to yield pure ethyl 3-benzoyl-3-bromopropionate[1].

2. ATR FT-IR Acquisition Protocol

Moisture is the enemy of carbonyl spectroscopy. Water absorbs broadly at

Step-by-Step Methodology:

-

Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Baseline Validation: Collect a background spectrum of the ambient atmosphere. Ensure the baseline is flat, particularly in the

region. -

Sample Application: Deposit 1–2 mg of the highly purified, desiccated ethyl 3-benzoyl-3-bromopropionate directly onto the center of the diamond crystal.

-

Compression: Engage the pressure anvil until the software indicates optimal contact. Causality: Intimate contact between the crystal and the sample is required to achieve a sufficient evanescent wave penetration depth, ensuring strong signal-to-noise ratios for the

stretch in the low-energy fingerprint region. -

Acquisition: Scan the sample from

at a resolution of -

Analysis: Apply atmospheric compensation if

or water vapor artifacts are present, and verify the distinct separation of the

References

-

Title: 1,4-Dihydro-3-methyl-1-(2-thiazolyl)pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxides Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

-

Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

-

Title: Organic Reactions v1 Source: Scribd URL: [Link]

Sources

A Technical Guide to the Stereochemistry of Ethyl 3-Benzoyl-3-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-benzoyl-3-bromopropionate is a versatile synthetic intermediate characterized by a stereogenic center at the C3 position, bearing a bromine atom, a benzoyl group, and an ethyl propionate moiety. The spatial arrangement of these substituents gives rise to two enantiomers, (R)- and (S)-ethyl 3-benzoyl-3-bromopropionate. The absolute and relative stereochemistry of this and related α-halo-β-keto esters is of paramount importance in synthetic organic chemistry and drug development. The chirality at this position can profoundly influence the stereochemical outcome of subsequent reactions and the biological activity of target molecules. This guide provides an in-depth exploration of the synthesis, stereochemical analysis, and stereoselective reactions of ethyl 3-benzoyl-3-bromopropionate, offering field-proven insights and detailed protocols for professionals in the field.

Synthesis of Ethyl 3-Benzoyl-3-Bromopropionate

The preparation of ethyl 3-benzoyl-3-bromopropionate typically involves the α-bromination of the corresponding β-keto ester, ethyl 3-benzoylpropionate. This reaction introduces a chiral center, and without the use of chiral reagents or catalysts, a racemic mixture of the (R)- and (S)-enantiomers is obtained.

Racemic Synthesis: α-Bromination of Ethyl 3-Benzoylpropionate

The direct bromination of ethyl 3-benzoylpropionate is a common method for synthesizing the racemic compound. The reaction proceeds via an enol or enolate intermediate, which then attacks a bromine source.

A mild and regioselective method for the α-monobromination of β-keto esters involves the use of bromodimethylsulfonium bromide (BDMS).[1] This reagent offers advantages over molecular bromine, such as being less hazardous and often not requiring a catalyst or base.[1] Another effective reagent is N-bromosuccinimide (NBS), which is a convenient source of electrophilic bromine.[2][3]

Protocol: Racemic α-Bromination using N-Bromosuccinimide (NBS)

-

Dissolution: Dissolve ethyl 3-benzoylpropionate (1.0 eq) in a suitable aprotic solvent, such as acetonitrile (MeCN) or dichloromethane (CH2Cl2), in a round-bottom flask.[3]

-

Addition of Brominating Agent: Add N-bromosuccinimide (1.0-1.1 eq) to the solution portion-wise at room temperature while stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Asymmetric Synthesis Strategies

Achieving an enantioselective synthesis of ethyl 3-benzoyl-3-bromopropionate, or related α-halo-β-keto esters, is a more challenging endeavor that requires the use of chiral catalysts or auxiliaries. Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of carbonyl compounds.[4]

For instance, cinchona alkaloid-derived catalysts have been successfully employed for the enantioselective α-chlorination and α-bromination of β-keto esters.[4] These catalysts can activate the substrate and the halogenating agent, creating a chiral environment that directs the approach of the electrophilic halogen to one face of the enolate intermediate.

Conceptual Workflow for Asymmetric Bromination

Sources

- 1. "A mild and regioselective method for α-bromination of β-keto esters an" by Abu T. Khan, Md Ashif Ali et al. [digitalcommons.memphis.edu]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of Ethyl 3-Benzoyl-3-Bromopropionate: A Technical Whitepaper

Executive Summary

Ethyl 3-benzoyl-3-bromopropionate (IUPAC: ethyl 3-bromo-4-oxo-4-phenylbutanoate) is a highly reactive, bifunctional electrophile critical to modern pharmaceutical development[1]. Because it contains both an alpha-bromo ketone and an ester moiety, it serves as a premier building block for synthesizing complex heterocyclic scaffolds, particularly anti-inflammatory 2-phenylimidazole derivatives[2]. This whitepaper details its commercial landscape, physicochemical properties, and field-proven synthetic methodologies, providing a comprehensive guide for application scientists and drug development professionals.

Chemical Identity and Molecular Dynamics

The synthetic value of ethyl 3-benzoyl-3-bromopropionate (CAS: 39225-30-4) lies in its unique electronic distribution[3]. The highly electron-withdrawing benzoyl group heavily polarizes the adjacent carbon-bromine bond. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the alpha-carbon, making it exceptionally susceptible to nucleophilic attack (SN2 displacement).

Table 1 summarizes the core quantitative data for commercial procurement and laboratory handling[4][5].

Table 1: Chemical and Physical Properties

| Property | Value / Specification |

| Chemical Name | Ethyl 3-benzoyl-3-bromopropionate |

| Alternative Name | Ethyl 3-bromo-4-oxo-4-phenylbutanoate |

| CAS Registry Number | 39225-30-4 |

| Molecular Formula | C12H13BrO3 |

| Molecular Weight | 285.13 g/mol |

| SMILES String | CCOC(=O)CC(Br)C(=O)c1ccccc1 |

| Typical Commercial Purity | >97% (Verified via HPLC/NMR) |

| Storage Conditions | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Commercial Availability and Supply Chain

Procuring high-purity ethyl 3-benzoyl-3-bromopropionate requires careful vendor selection. The compound is commercially available through specialized chemical suppliers such as [6] and cataloged extensively in structural databases like [4].

Due to the chemically labile nature of the alpha-bromo ketone, commercial batches must be strictly protected from moisture and light. Hydrolysis of the bromide or photolytic degradation can severely depress yields in downstream applications. Consequently, commercial distribution relies on strict cold-chain logistics (2-8°C) and inert gas packaging[5].

Commercial supply chain and quality control workflow for CAS 39225-30-4.

Mechanistic Role in Heterocyclic Synthesis

In drug discovery, ethyl 3-benzoyl-3-bromopropionate is frequently utilized to construct 2-phenylimidazole architectures, which are documented for their potent anti-inflammatory activities[7]. The reaction proceeds via a two-step cascade: an initial intermolecular SN2 displacement of the bromide by a nitrogenous nucleophile (e.g., an amidine), followed by an intramolecular condensation between the newly introduced amine and the ketone/ester carbonyl[2].

Mechanistic pathway for heterocyclic scaffold generation.

Experimental Protocol: Synthesis of 2-Phenylimidazo Derivatives

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The causality behind the temperature gradients is critical: the initial low temperature prevents runaway elimination reactions, while the subsequent heating phase provides the thermodynamic push required for ring closure.

Materials Required:

-

Ethyl 3-benzoyl-3-bromopropionate (1.0 eq, >97% purity)

-

Benzamidine hydrochloride (1.2 eq)

-

Potassium carbonate (

, 2.5 eq) -

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice bath and controlled heating mantle

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask under an argon atmosphere to eliminate ambient moisture, which could prematurely hydrolyze the alpha-bromo ketone.

-

Nucleophile Activation: Suspend benzamidine hydrochloride (1.2 eq) and

(2.5 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to generate the free base amidine. -

Controlled Electrophilic Addition (Causality Check): Cool the suspension to exactly 0°C using an ice bath. Dissolve ethyl 3-benzoyl-3-bromopropionate (1.0 eq) in a minimal amount of DMF and add it dropwise over 30 minutes.

-

Expert Insight: The alpha-bromo ketone is exceptionally reactive. Adding it at room temperature will cause rapid dehydrohalogenation (elimination of HBr), destroying the starting material. The 0°C environment kinetically favors the desired SN2 substitution.

-

-

Intermediate Validation: After 2 hours at 0°C, perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The disappearance of the starting material spot confirms successful SN2 displacement.

-

Thermodynamic Cyclization: Once the intermediate is confirmed, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80°C for 4-6 hours.

-

Expert Insight: The intramolecular condensation (loss of water to form the imidazole ring) has a high activation energy barrier. The thermal input is strictly required to drive this final aromatization step.

-

-

Workup & Isolation: Cool the mixture to room temperature and pour it into crushed ice. The sudden polarity shift forces the crude heterocyclic product to precipitate. Filter the solid, wash with cold distilled water to remove residual DMF and inorganic salts, and purify via silica gel column chromatography.

References

-

Title: ethyl 3-benzoyl-3-bromopropionate | CAS#:39225-30-4 Source: Chemsrc URL: [Link]

-

Title: Research on heterocyclic compounds, XLI. 2-Phenylimidazo... Source: Academia.edu URL: [Link]

Sources

- 1. (α-ブロモ-β-オキソフェネチル)酢酸エチル | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

- 2. (PDF) Research on heterocyclic compounds, XLI. 2-Phenylimidazo[1,2-b]pyridazine-3-acetic derivatives: synthesis and anti-inflammatory activity [academia.edu]

- 3. ethyl 3-benzoyl-3-bromopropionate | CAS#:39225-30-4 | Chemsrc [chemsrc.com]

- 4. ethyl 3-benzoyl-3-bromopropionate | CAS#:39225-30-4 | Chemsrc [chemsrc.com]

- 5. 53515-22-3|3-Bromo-4-oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 6. 39225-30-4|Ethyl 3-bromo-4-oxo-4-phenylbutanoate|BLD Pharm [bldpharm.com]

- 7. (PDF) Research on heterocyclic compounds, XLI. 2-Phenylimidazo[1,2-b]pyridazine-3-acetic derivatives: synthesis and anti-inflammatory activity [academia.edu]

Methodological & Application

Application Note: Synthesis of Ethyl 3-Benzoyl-3-Bromopropionate

Executive Summary

This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 3-benzoyl-3-bromopropionate via the regioselective

Strategic Importance & Chemical Reactivity

Ethyl 3-benzoyl-3-bromopropionate is a highly versatile bifunctional building block. Featuring both an electrophilic

Mechanistic Causality: Regioselective Bromination

The synthesis relies on the preferential enolization of the ketone over the ester. Ethyl 3-benzoylpropionate possesses two distinct

The "Why" Behind the Selectivity:

The pKa of the C3 protons is approximately 19–20, whereas the C2 protons have a pKa of ~24–25. Under acidic conditions, the carbonyl oxygen of the ketone is rapidly protonated, catalyzing the formation of the enol intermediate at the C3 position. The purpose of the acid is to catalyze the formation of this enol, which acts as the active nucleophile . The resulting enol is thermodynamically stabilized by conjugation with the adjacent phenyl ring. Subsequent electrophilic attack by molecular bromine (Br₂) occurs exclusively at C3, yielding the target

Mechanistic pathway for the acid-catalyzed α-bromination of ethyl 3-benzoylpropionate.

Experimental Workflow & Protocol

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Reagents & Equipment

-

Substrate: Ethyl 3-benzoylpropionate (10.0 g, 48.5 mmol)

-

Reagents: Molecular Bromine (Br₂, 7.8 g, 49.0 mmol), 33% HBr in Acetic Acid (catalytic)

-

Solvent: Anhydrous Chloroform (CHCl₃)

-

Equipment: 250 mL flame-dried round-bottom flask, pressure-equalizing addition funnel, magnetic stirrer, ice-water bath.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 g of ethyl 3-benzoylpropionate in 100 mL of anhydrous CHCl₃ in the reaction flask.

-

Causality: CHCl₃ is chosen because it provides excellent solubility for the keto-ester and is completely inert to electrophilic bromination.

-

-

Initiation: Cool the mixture to 0–5 °C. Add 2 drops of 33% HBr in acetic acid.

-

Causality: While bromination generates HBr (making the reaction autocatalytic), relying on autocatalysis creates an "induction period" where unreacted Br₂ accumulates. Adding catalytic HBr upfront forces immediate enolization, preventing a dangerous thermal spike and suppressing radical side reactions .

-

-

Bromination: Prepare a solution of 7.8 g (1.01 equiv) of Br₂ in 20 mL of CHCl₃ in the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Workup: Stir for an additional 1.5 hours at 0–5 °C. Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Na₂S₂O₃ instantly reduces any trace unreacted Br₂ to harmless bromide ions, preventing over-bromination during solvent evaporation.

-

-

Extraction & Purification: Separate the organic layer and wash sequentially with saturated NaHCO₃ (50 mL) to neutralize residual acids, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1) to yield the crystalline product.

In-Process Controls (IPC) & Self-Validation

-

Colorimetric Validation: The initial drops of Br₂ will persist as a red-brown color in the flask until enolization initiates. Thereafter, each subsequent drop should decolorize rapidly. If the color persists, the reaction has stalled; halt addition immediately to prevent Br₂ pooling.

-

TLC Monitoring: Monitor the disappearance of the starting material via TLC (UV active, 254 nm) to ensure complete conversion before quenching.

Quantitative Data & Condition Optimization

To validate the experimental choices, the following table summarizes the optimization metrics for the bromination of ethyl 3-benzoylpropionate. Strict temperature control and solvent selection are critical to prevent the formation of

| Solvent System | Temp (°C) | Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Mechanistic Notes |

| CHCl₃ | 0–5 | HBr (cat.) | 2.0 | 88 | >98 | Optimal conditions; high regioselectivity. |

| CH₂Cl₂ | 0–5 | HBr (cat.) | 2.5 | 84 | 97 | Viable alternative; slightly lower solubility. |

| Glacial AcOH | 20–25 | None | 4.0 | 72 | 90 | Significant dibromination observed at RT. |

| CCl₄ | 76 | NBS / AIBN | 6.0 | 61 | 82 | Radical pathway; poor selectivity and yield. |

Troubleshooting & Safety Directives

-

Dibromination Impurities: If mass spectrometry or NMR indicates the presence of a dibrominated species, the reaction temperature was likely too high, or the Br₂ addition was too rapid. Ensure the ice bath is maintained strictly at 0–5 °C.

-

Safety with Molecular Bromine: Br₂ is highly volatile, corrosive, and toxic. All manipulations must be performed in a certified fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves). Keep a saturated solution of sodium thiosulfate nearby to neutralize accidental spills immediately.

References

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. URL:[Link][1]

-

Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide - ResearchGate. URL:[Link][2]

-

Research on heterocyclic compounds, XLI. 2-Phenylimidazo... - Academia.edu. URL: [Link][3]

Sources

Preparation of ethyl 3-benzoyl-3-bromopropionate from ethyl 3-benzoylpropionate

Application Note: Regioselective Synthesis of Ethyl 3-Benzoyl-3-bromopropionate

Executive Summary & Mechanistic Rationale

Ethyl 3-benzoyl-3-bromopropionate (IUPAC: ethyl 3-bromo-4-oxo-4-phenylbutanoate) is a highly versatile electrophilic building block, frequently utilized in the synthesis of complex pharmaceutical heterocycles, such as 2-phenylimidazo[1,2-b]pyridazines [1].

The transformation relies on the electrophilic

Experimental Design & Causality (E-E-A-T)

As a self-validating protocol, every reagent and condition has been selected based on mechanistic causality:

-

Solvent Selection (Dichloromethane): Halogenated solvents like DCM are completely inert to electrophilic halogens and provide excellent solubility for both the starting material and the brominated product, ensuring a homogeneous reaction environment.

-

Catalytic Initiation (HBr in AcOH): A catalytic amount of hydrobromic acid (HBr) is used to initiate the reaction. The acid protonates the carbonyl oxygen, dramatically lowering the activation energy for enol tautomerization. Once the reaction begins, it becomes autocatalytic as HBr is continuously generated as a byproduct.

-

Temperature Control (0 °C to RT): The addition of bromine is strictly controlled at 0 °C to suppress radical-mediated side reactions (e.g., aliphatic bromination) and polybromination.

Materials and Reagents

Table 1: Reaction Parameters & Reagents

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Amount | Function |

| Ethyl 3-benzoylpropionate | 206.24 | 1.0 | 10.0 g (48.5 mmol) | Starting Material |

| Bromine ( | 159.80 | 1.0 | 2.5 mL (48.5 mmol) | Electrophile |

| 33% HBr in Acetic Acid | - | Catalytic | 2-3 drops | Enolization Initiator |

| Dichloromethane (DCM) | 84.93 | - | 60 mL | Solvent |

| Saturated | - | - | 100 mL | Quench / Neutralization |

| 10% | - | - | 50 mL | Bromine Scavenger |

Step-by-Step Protocol

Step 1: Reaction Setup Equip a 250 mL three-necked round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a gas outlet connected to a basic scrubber (1M NaOH) to safely trap evolving HBr gas.

Step 2: Reagent Loading & Initiation Dissolve ethyl 3-benzoylpropionate (10.0 g, 48.5 mmol) in anhydrous DCM (50 mL). Add 2-3 drops of 33% HBr in glacial acetic acid. Stir the mixture for 5 minutes to allow initial protonation of the ketone. Cool the reaction vessel to 0 °C using an ice-water bath.

Step 3: Electrophilic Addition Charge the dropping funnel with a solution of bromine (2.5 mL, 48.5 mmol) in DCM (10 mL). Begin adding the bromine solution dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C.

-

Self-Validation Checkpoint 1 (Visual): The reaction is monitored visually. The red-brown color of each bromine drop must dissipate (indicating active consumption by the enol) before the next drop is added.

-

Self-Validation Checkpoint 2 (Gas): Evolution of HBr gas should be observable, confirming the substitution mechanism.

Step 4: Completion & Workup Once the addition is complete, remove the ice bath and allow the reaction to stir for an additional 1 hour at room temperature.

-

Self-Validation Checkpoint 3 (TLC): Perform Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2, UV visualization). The starting material spot (

) should be completely consumed, replaced by a slightly less polar product spot (

Step 5: Quenching & Isolation

Quench the reaction by adding 50 mL of cold distilled water. Transfer the mixture to a separatory funnel and isolate the lower organic layer. Wash the organic layer sequentially with saturated aqueous

Analytical Validation

The structural integrity of the product is best confirmed via

Table 2: Analytical Validation (

| Proton Assignment | Starting Material ( | Product ( | Diagnostic Shift & Causality |

| Aromatic (Ar-H) | 7.98 (d), 7.55 (t), 7.46 (t) | 8.02 (d), 7.60 (t), 7.48 (t) | Negligible change. |

| Ester | 4.15 (q, 2H) | 4.15 (q, 2H) | Negligible change. |

| Alpha to Ketone (C3) | 3.32 (t, 2H) | 5.45 (dd, 1H) | Critical Validation: Shifted downfield by ~2.1 ppm due to the strong deshielding effect of the electronegative bromine atom. |

| Alpha to Ester (C2) | 2.75 (t, 2H) | 3.40 (dd, 1H), 3.10 (dd, 1H) | Critical Validation: The new chiral center at C3 makes the C2 protons diastereotopic, splitting them into two distinct doublets of doublets. |

Mechanistic Pathway Visualization

Acid-catalyzed regioselective alpha-bromination pathway.

References

-

Sacchi, A., Laneri, S., Arena, F., Abignente, E., Gallitelli, M., D'amico, M., Filippelli, W., & Rossi, F. (1999). "Research on heterocyclic compounds, XLI. 2-Phenylimidazo[1,2-b]pyridazine-3-acetic derivatives: Synthesis and anti-inflammatory activity." European Journal of Medicinal Chemistry, 34(11), 1003-1008.[Link]

-

Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (6th ed.). John Wiley & Sons.[Link]

Application Notes and Protocols: Selective α-Bromination of Ethyl Benzoylacetate and its Derivatives

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the α-bromination of ethyl benzoylacetate and its derivatives, a critical transformation in synthetic organic chemistry. Ethyl 2-bromo-3-oxo-3-phenylpropanoate, the primary product, is a highly valuable synthetic intermediate due to its dual reactive centers, enabling the construction of complex molecular architectures found in pharmaceuticals and other functional materials. This document moves beyond a simple recitation of steps to provide a deep dive into the reaction mechanisms, the rationale behind procedural choices, detailed experimental protocols, and rigorous safety guidelines.

Part 1: The Underlying Chemistry: Mechanism, Tautomerism, and Reagent Selection

The reactivity of ethyl benzoylacetate is dominated by the active methylene group (the α-carbon) situated between two electron-withdrawing carbonyl groups. This unique positioning renders the α-protons significantly acidic, facilitating their removal and subsequent substitution.

The Crucial Role of Keto-Enol Tautomerism

The α-bromination of β-dicarbonyl compounds like ethyl benzoylacetate does not occur on the keto tautomer directly. Instead, the reaction proceeds through the nucleophilic enol tautomer.[1] The equilibrium between the keto and enol forms is a dynamic process, the position of which is highly sensitive to the solvent environment.[2]

-

Keto-Enol Equilibrium : The enol form is stabilized by an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[2]

-

Solvent Effects : Non-polar solvents (e.g., hexane, carbon tetrachloride) favor the enol form as they do not disrupt the internal hydrogen bonding. Conversely, polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, stabilizing the keto form and thus reducing the enol content.[2][3] For instance, the enol content of the related ethyl acetoacetate is approximately 46% in hexane but drops to a mere 0.4% in water.[2][3]

Understanding this equilibrium is paramount for reaction optimization. Conditions that favor the enol tautomer will necessarily increase the rate of bromination.

Mechanism of Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds via an enol intermediate. This pathway is generally preferred for achieving selective monobromination.[4] Kinetic studies have shown that the rate of halogenation is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step.[5]

The accepted mechanism involves three key stages:

-

Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons.

-

Enol Formation (Rate-Determining Step) : A weak base (e.g., the solvent) removes an α-proton to form the enol tautomer.[1]

-

Nucleophilic Attack : The electron-rich double bond of the enol attacks the electrophilic bromine source (e.g., Br₂ or NBS), forming a C-Br bond and a protonated carbonyl.

-

Deprotonation : The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the α-bromo product.[6]

Caption: Acid-catalyzed α-bromination proceeds via a rate-determining enol intermediate.

Selecting the Appropriate Brominating Agent

Elemental Bromine (Br₂): A powerful and traditional brominating agent. However, it is a highly corrosive, toxic, and volatile liquid, requiring specialized handling procedures.[7][8] Its high reactivity can sometimes lead to over-bromination (dihalogenation) and other side reactions.

N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[9] NBS serves as a source of electrophilic bromine and is particularly effective for the selective α-bromination of 1,3-dicarbonyl compounds.[10][11] It provides a low, steady concentration of Br₂ in the reaction mixture, which helps to suppress side reactions and often leads to higher yields of the monobrominated product.[12] For these reasons, NBS is frequently the reagent of choice in modern synthetic labs.[9]

Part 2: Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Workflow: General Experimental Procedure

Caption: A generalized workflow for the bromination of ethyl benzoylacetate derivatives.

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This method is adapted from a facile and high-yield procedure utilizing an acid catalyst.[10] It is recommended for its high selectivity for the mono-bromo product and operational simplicity.

Materials & Equipment:

-

Ethyl benzoylacetate derivative (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)

-

Dichloromethane (CH₂Cl₂) (approx. 10 mL per mmol of substrate)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ethyl benzoylacetate derivative (1.0 eq) and dissolve it in dichloromethane.

-

Addition of Reagents: Add p-TsOH·H₂O (0.2 eq) and N-Bromosuccinimide (NBS) (1.1 eq) to the solution. Note: Pure NBS should be a white crystalline solid. If it is yellow, it may be impure and can be recrystallized from hot water.[11]

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material spot should be consumed over time, and a new, typically lower-Rf spot corresponding to the product should appear. Reaction times are often short, ranging from 15 to 60 minutes.[10]

-

Quenching: Once the reaction is complete, quench any remaining NBS or bromine by washing the reaction mixture with an equal volume of saturated sodium thiosulfate solution in a separatory funnel.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH), and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further via flash column chromatography on silica gel.

-

Causality & Field-Proven Insights:

-

Why p-TsOH? The acid catalyzes the formation of the enol intermediate, which is the rate-determining step of the reaction.[5][10]

-

Why 1.1 eq of NBS? Using a slight excess ensures complete consumption of the starting material. Using a large excess (>1.5 eq) can lead to the formation of the undesired dibrominated product.[10]

-

Why CH₂Cl₂? It is a relatively non-polar solvent that effectively dissolves the reactants without strongly interfering with the keto-enol equilibrium.

-

Why Na₂S₂O₃ wash? Sodium thiosulfate is a reducing agent that neutralizes any unreacted NBS and the bromine it produces, preventing further reaction during work-up.

Protocol 2: Classical Bromination using Elemental Bromine (Br₂)

This protocol uses the traditional brominating agent in an acidic solvent, which also serves as a catalyst. This method requires more stringent safety precautions.

Materials & Equipment:

-

Ethyl benzoylacetate derivative (1.0 eq)

-

Elemental Bromine (Br₂) (1.0 eq)

-

Glacial Acetic Acid

-

Ice-water bath

-

All equipment from Protocol 1

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, dissolve the ethyl benzoylacetate derivative (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar and a pressure-equalizing dropping funnel. Cool the flask in an ice-water bath.

-

Addition of Bromine: Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes. Maintain the temperature below 10 °C during the addition. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate PPE.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates completion.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice and water to precipitate the product and dilute the acetic acid.

-

Work-up:

-

Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), saturated sodium thiosulfate solution (to remove excess Br₂), and finally with brine.

-

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify as needed by vacuum distillation or column chromatography.

Causality & Field-Proven Insights:

-

Why Acetic Acid? It serves as both a solvent and an acid catalyst to promote enol formation.[1]

-

Why slow, cold addition? The reaction can be exothermic. Slow addition at low temperatures helps to control the reaction rate and minimize the formation of byproducts.

-

Why pour into ice water? This step helps to stop the reaction and often causes the organic product, which is insoluble in water, to separate or precipitate, facilitating extraction.[13]

Part 3: Data, Safety, and Validation

Data Presentation: Comparative Summary

| Parameter | Protocol 1: NBS/p-TsOH | Protocol 2: Br₂/Acetic Acid |

| Brominating Agent | N-Bromosuccinimide (Solid) | Elemental Bromine (Liquid) |

| Catalyst | p-Toluenesulfonic Acid | Acetic Acid (Solvent/Catalyst) |

| Solvent | Dichloromethane (CH₂Cl₂) | Glacial Acetic Acid |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | High to Excellent[10] | Moderate to High |

| Selectivity | Excellent for Monobromination[10] | Good, but risk of over-bromination |

| Key Advantage | Safer, easier handling, high selectivity | Inexpensive, traditional method |

| Key Disadvantage | Higher reagent cost | Significant hazards of Br₂ |

Trustworthiness: Reaction Validation

To ensure the integrity of the results, the following steps are crucial:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can help visualize spots if they are not UV-active.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: Look for the disappearance of the singlet corresponding to the two α-protons and the appearance of a new singlet for the single remaining α-proton.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of successful bromination.

-

Comprehensive Safety Protocols

Chemical synthesis must be conducted with an unwavering commitment to safety.

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Harmful if swallowed.[14] Causes severe skin burns and eye damage.[15][16] It is an irritant and should be handled in a well-ventilated area or fume hood.[14] It can be light and moisture sensitive.[14]

-

Elemental Bromine (Br₂): Fatal if inhaled.[8] Causes severe skin burns and eye damage. It is highly corrosive and a strong oxidizing agent.[7] All manipulations must be performed in a certified chemical fume hood.[8]

-

Solvents (CH₂Cl₂, Acetic Acid): Handle with care in ventilated areas. Avoid inhalation of vapors and skin contact.

Required Personal Protective Equipment (PPE):

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of corrosive reagents.[7][15] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and burns.[7][15] |

| Body Protection | Flame-resistant lab coat | Protects skin and clothing from spills. |

| Respiratory | Use in a fume hood is mandatory. For Br₂, have a respirator available for emergencies. | Prevents inhalation of toxic and corrosive vapors.[7][8] |

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand). For bromine spills, a neutralizing agent like sodium thiosulfate solution should be used. Evacuate the area for large spills.

Waste Disposal: All halogenated organic waste must be collected in a designated, labeled waste container. Do not mix with non-halogenated waste. Neutralize aqueous waste containing bromine or NBS with sodium thiosulfate before disposal according to institutional guidelines.

Conclusion

The α-bromination of ethyl benzoylacetate derivatives is a cornerstone reaction for generating versatile building blocks in organic synthesis. While classical methods using elemental bromine are effective, modern approaches utilizing N-Bromosuccinimide offer superior selectivity and a significantly improved safety profile. By understanding the underlying mechanistic principles and adhering to rigorous safety protocols, researchers can confidently and efficiently perform this critical transformation to advance their research and development objectives.

References

-

Fang, L. Z., Shen, J. M., Lv, Q. H., & Yan, F. L. (2011). Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide. 2011 International Conference on Chemical Engineering (CEN2011). [Link]

-

LibreTexts. (2019). 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-